2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
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Description
2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Biological Activity
The compound 2-methyl-6-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include:
- Formation of the 1,2,4-triazole moiety : This is achieved through the reaction of appropriate hydrazones with isocyanates.
- Piperidine modification : The introduction of the piperidine ring is accomplished via nucleophilic substitution reactions.
- Pyridazinone formation : The final step involves cyclization to form the pyridazinone structure.
Structural Characteristics
The molecular structure can be represented as follows:
This compound features:
- A pyridazinone core providing stability and potential for biological interaction.
- A triazole ring , known for its diverse biological activities.
- A piperidine substituent , contributing to its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole Derivative | S. aureus | 15 μg/mL |
Triazole Derivative | E. coli | 20 μg/mL |
These findings suggest that the incorporation of the triazole moiety enhances the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer potential of similar compounds has been documented in various studies. For example, triazole derivatives have been evaluated against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds indicate their effectiveness:
Compound | Cancer Cell Line | IC50 Value (μM) |
---|---|---|
Triazole Derivative | HCT-116 | 6.2 |
Triazole Derivative | MCF-7 | 27.3 |
These results demonstrate that modifications to the triazole structure can significantly affect cytotoxicity against cancer cells .
Case Studies
Several studies have highlighted the biological activity of triazole-based compounds:
- A study reported a series of triazole derivatives with varying substitutions that exhibited potent antimicrobial activity against a range of pathogens .
- Another investigation focused on the anticancer properties of substituted triazoles, revealing promising results in inhibiting tumor growth in vitro .
Properties
IUPAC Name |
2-methyl-6-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-23-17(27)11-10-16(21-23)19(28)25-12-6-7-14(13-25)18-22-24(2)20(29)26(18)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENNNIYFUMJLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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